5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with a fluorophenylmethyl halide. The general synthetic route can be summarized as follows:
Formation of Hydrazide: The starting material, a fluorophenylmethyl hydrazide, is prepared by reacting 4-fluorobenzyl chloride with hydrazine hydrate.
Cyclization: The hydrazide is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the oxadiazole ring.
Thiol Formation: The resulting intermediate is treated with a suitable thiolating agent to introduce the thiol group, yielding this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, and sulfonating agents
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(4-Methylphenyl)methyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its analogs with different substituents. The fluorine atom increases the lipophilicity and membrane permeability of the compound, making it more effective in biological systems .
Biological Activity
5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with a thiol group at the second position. The presence of the 4-fluorobenzyl moiety enhances its reactivity and biological profile.
Chemical Structure
Antibacterial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds possess minimal inhibitory concentrations (MICs) ranging from 0.48 µg/mL to 500 µg/mL against various Gram-positive bacteria, particularly Staphylococcus species. The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.48 | Staphylococcus aureus |
Compound B | 31.25 | Streptococcus spp. |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation. In vitro studies on various cancer cell lines have shown that compounds with oxadiazole rings can induce cytotoxic effects.
For example, one study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against multiple cancer types (e.g., breast, lung, and colon cancers). While specific data on this compound remains limited, its structural characteristics suggest it may share similar activities.
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Oxadiazole Derivative |
A549 (Lung Cancer) | 15 | Oxadiazole Derivative |
HCT116 (Colon Cancer) | 20 | Oxadiazole Derivative |
Anti-inflammatory Activity
Oxadiazoles are also noted for their anti-inflammatory properties. Compounds in this class have been shown to reduce inflammation markers in vitro and in vivo. The exact mechanisms often involve the inhibition of pro-inflammatory cytokines.
In studies assessing the anti-inflammatory effects of oxadiazoles:
- Significant reductions in TNF-alpha and IL-6 levels were observed.
- The compounds were effective in animal models of inflammation.
Case Study 1: Antibacterial Screening
A recent study evaluated a series of oxadiazole derivatives for their antibacterial activity against common pathogens. The results indicated that derivatives with halogen substitutions exhibited enhanced activity compared to non-substituted analogs.
Case Study 2: Anticancer Evaluation
Another study focused on the anticancer effects of oxadiazoles on various human cancer cell lines. The findings suggested that specific substitutions on the oxadiazole ring could significantly enhance cytotoxicity against cancer cells.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-7-3-1-6(2-4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZZKDZHJRRXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=S)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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